4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzyloxy and dichlorophenyl intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)phenyl acetic acid
- 4-Benzyloxy-2-methylphenylboronic Acid
- α,β-unsaturated carbonyl compounds
Uniqueness
Compared to similar compounds, 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C31H32Cl2N2O4 |
---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H32Cl2N2O4/c1-4-34(5-2)15-16-35-28(22-11-14-25(32)26(33)18-22)27(30(37)31(35)38)29(36)24-13-12-23(17-20(24)3)39-19-21-9-7-6-8-10-21/h6-14,17-18,28,36H,4-5,15-16,19H2,1-3H3/b29-27+ |
InChI Key |
IDEIHBHWHSZIJY-ORIPQNMZSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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